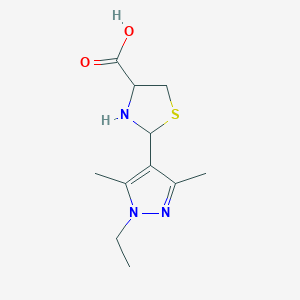

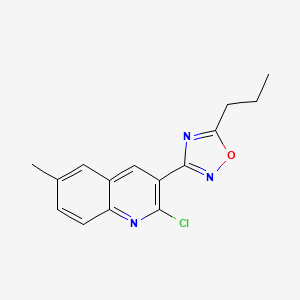

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate, also known as ethyl 4-methyl-1H-pyrazole-1-butanoate, is an organic compound belonging to the class of pyrazoles. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. It is used in various applications, including pharmaceuticals, food and beverage industries, and synthetic organic chemistry. It is also used as a starting material in the synthesis of a wide range of compounds, such as pharmaceuticals and pesticides.

Applications De Recherche Scientifique

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate: Scientific Research Applications

Antiviral Applications: Pyrazole derivatives have been extensively studied for their antiviral properties. Compounds similar to ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate have shown efficacy in clinical use as antiviral drugs, such as Ribavirin .

Anticancer Activities: The structural motif of pyrazole is known to possess anticancer activities. Molecules containing pyrazole units are increasingly investigated for their potential as anticancer agents .

Antifungal Uses: Pyrazole-bearing compounds are also explored for their antifungal properties, with drugs like Fluconazole and Voriconazole being notable examples that have led to intense investigation into 1,2,4-triazole derivatives .

Antileishmanial and Antimalarial Effects: Compounds with a pyrazole moiety have been recognized for their potent antileishmanial and antimalarial activities, making them subjects of pharmacological studies .

Anti-inflammatory Properties: Novel pyrazole derivatives have been synthesized for selective COX-2 inhibition, demonstrating potent anti-inflammatory activity .

Enzyme Inhibition: Pyrazole compounds often target specific enzymes, such as LmPTR1 in the case of antileishmanial activity, characterized by lower binding free energy and desirable fitting patterns in the enzyme’s active site .

Synthesis of Heterocycles: Efforts have been made to produce new heterocycles using pyrazole-containing molecules, which can lead to the development of various pharmacologically active compounds .

Molecular Simulation Studies: Molecular simulation studies are performed on pyrazole derivatives to justify their potent biological activities and to understand their interactions with biological targets .

Propriétés

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZXOZWWEVSPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)